molecular formula C23H20ClN3O3S2 B4885918 N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4885918
M. Wt: 486.0 g/mol
InChI Key: QRMIDGOXSQLNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a benzothiazole moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with an appropriate nucleophile.

    Formation of the Glycinamide Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups (if present) or at the benzothiazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, or organometallic compounds can be employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzothiazole moiety, for example, can engage in π-π stacking interactions or hydrogen bonding, while the methylsulfonyl group can participate in electrostatic interactions.

Comparison with Similar Compounds

Similar compounds to N2-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide include:

    N~2~-(3-chlorophenyl)-N-[4-(benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide: Lacks the methyl group on the benzothiazole ring.

    N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]glycinamide: Lacks the methylsulfonyl group.

    N~2~-(3-chlorophenyl)-N-[4-(benzothiazol-2-yl)phenyl]glycinamide: Lacks both the methyl group on the benzothiazole ring and the methylsulfonyl group.

The uniqueness of N2-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide lies in its combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-15-6-11-20-21(12-15)31-23(26-20)16-7-9-18(10-8-16)25-22(28)14-27(32(2,29)30)19-5-3-4-17(24)13-19/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMIDGOXSQLNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN(C4=CC(=CC=C4)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~2~-(3-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.